molecular formula C24H20F12N4S2 B3152772 N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 743458-79-9

N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B3152772
CAS No.: 743458-79-9
M. Wt: 656.6 g/mol
InChI Key: VALSAKIMMYEMHC-QZTJIDSGSA-N
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Description

N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 743458-79-9) is a chiral thiourea derivative widely employed in asymmetric catalysis. Its molecular formula is C₂₄H₂₀F₁₂N₄S₂, with a molecular weight of 656.55 g/mol . The compound features a rigid (1R,2R)-cyclohexane backbone and two 3,5-bis(trifluoromethyl)phenyl substituents, which enhance its hydrogen-bonding capacity and electron-withdrawing properties. Synthesized via the reaction of (1R,2R)-1,2-diaminocyclohexane with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THF, it achieves a yield of 61% after silica gel chromatography . Commercial samples typically exhibit ≥98% purity and 99% enantiomeric excess (e.e.), making it a high-performance catalyst for enantioselective transformations .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSAKIMMYEMHC-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of Schreiner’s thiourea is influenced by several environmental factors. The presence of a base serves as a pre-catalyst initiation switch. Blue LED irradiation is also necessary for the single-electron reduction process. These factors play pivotal roles in the effectiveness of the compound’s action.

Biological Activity

N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a synthetic compound with significant biological activity, particularly in antimicrobial and potential anticancer applications. This compound is characterized by its unique structural features that enhance its reactivity and interaction with biological systems.

  • Molecular Formula : C24_{24}H20_{20}F12_{12}N4_{4}S2_{2}
  • Molecular Weight : 656.55 g/mol
  • CAS Number : 743458-79-9
  • Purity : Typically ≥ 98%
  • Storage Conditions : Inert atmosphere at 2-8°C

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound]. This compound has demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound are notably low, indicating strong antibacterial properties.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)2
Staphylococcus epidermidis4

The compound functions as a dual inhibitor of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication and repair processes .

Antitubercular Activity

In addition to its antibacterial properties, this compound] has shown promising antitubercular activity. It was evaluated against Mycobacterium tuberculosis strains, including resistant strains. The results indicated that certain derivatives of this compound exhibited stronger inhibitory effects compared to standard treatments like isoniazid.

Strain Inhibition Strength
H37RvWeak
Spec 210 (resistant strain)4-8 times stronger than isoniazid

Antitumor Activity

The compound has also been assessed for its anticancer potential. Preliminary findings suggest weak to moderate cytotoxicity against various cancer cell lines (SW480, SW620, and PC3), while being non-toxic to normal human keratinocytes (HaCaT cells). This selective toxicity is crucial for developing therapeutic agents with fewer side effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by MDPI demonstrated that the dimeric halogeno derivatives of thiourea compounds exhibited significantly higher antimicrobial activity compared to their alkylphenyl counterparts. The study concluded that the incorporation of trifluoromethyl groups enhances the biological activity of thiourea derivatives against resistant bacterial strains .
  • Antitubercular Evaluation :
    Research published in the Journal of Medicinal Chemistry highlighted the comparative analysis of thiourea derivatives against tuberculosis pathogens. The findings revealed that specific modifications to the thiourea structure could lead to enhanced efficacy against resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea-based catalysts are pivotal in asymmetric synthesis due to their dual hydrogen-bond donor sites. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Comparative Analysis of Thiourea Derivatives

Compound Name CAS Molecular Formula Backbone Substituents Purity (%) e.e. (%) Key Applications
N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea 743458-79-9 C₂₄H₂₀F₁₂N₄S₂ Cyclohexane 3,5-bis(trifluoromethyl)phenyl 98–99 99 Asymmetric organocatalysis
N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea 1140969-69-2 C₂₄H₂₀F₁₂N₄S₂ Cyclohexane 3,5-bis(trifluoromethyl)phenyl >98 N/A Stereocomplementary catalysis
N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea 1012051-90-9 C₃₈H₂₈F₁₂N₄S₂ Diphenylethane 3,5-bis(trifluoromethyl)phenyl 97 N/A Substrate-specific catalysis
N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] 914497-25-9 C₃₈H₂₂F₁₂N₄S₂ Binaphthyl 3,5-bis(trifluoromethyl)phenyl 97–99 N/A Rigid π-π interaction-mediated catalysis
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea 1048692-61-0 C₁₇H₂₀F₆N₃S Alkyl chain Dimethylamino, trifluoromethyl 98 99 Mono-thiourea hydrogen bonding

Key Structural and Functional Differences:

Backbone Rigidity: The (1R,2R)-cyclohexane backbone provides moderate rigidity, balancing conformational flexibility and stereochemical control . The binaphthyl backbone (CAS 914497-25-9) offers enhanced π-π stacking but limits substrate accessibility .

Substituent Effects: Trifluoromethyl groups enhance electrophilicity and stabilize transition states via C–F···H interactions . The dimethylamino group in CAS 1048692-61-0 introduces a tertiary amine, enabling bifunctional catalysis (hydrogen bonding and base activation) .

Enantioselectivity :

  • The (1R,2R)-cyclohexane derivative achieves 99% e.e., outperforming simpler analogs like N,N'-bis(3-methylphenyl)thiourea (CAS 620-51-9), which lacks stereochemical control .

Research Findings

  • Catalytic Efficiency : The target compound demonstrates superior enantioselectivity (up to 99% e.e.) in Michael additions and Diels-Alder reactions compared to its (1S,2S)-stereoisomer, which generates the opposite enantiomer .
  • Thermal Stability : Its cyclohexane backbone ensures stability up to 150°C, unlike the binaphthyl derivative (CAS 914497-25-9), which degrades above 120°C due to steric strain .
  • Cost-Effectiveness: Priced at ~$28,800/100mg (), it is more expensive than non-chiral thioureas (e.g., CAS 620-51-9 at \sim$40/100mg) but cost-competitive with other chiral catalysts like Jacobsen’s salen complexes .

Q & A

Basic Research Questions

Q. What is the synthetic protocol for N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, and how is enantiomeric purity ensured?

  • Methodology :

  • Step 1 : React racemic 1,2-trans-diaminocyclohexane (0.11 mL, 0.9 mmol) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate (0.34 mL, 1.9 mmol) in dry THF under argon for 17 hours at ambient temperature .
  • Step 2 : Remove solvents under reduced pressure and purify via silica gel chromatography (hexanes:EtOAc = 66:33). Co-distillation with toluene yields a white solid (61% yield).
  • Enantiopurity : Chiral HPLC or polarimetry confirms ≥99% enantiomeric excess (ee), as reported in commercial specifications .

Q. How is this compound characterized structurally and chemically?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR data with literature (e.g., MS (EI): 166.1 (M+24), 138.0 (54)) to confirm backbone and substituent integrity .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (656.55 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, referencing CCDC deposition standards .

Q. What is the role of the 3,5-bis(trifluoromethyl)phenyl groups in catalysis?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl groups enhance hydrogen-bond donor capacity, stabilizing transition states in asymmetric reactions (e.g., Diels-Alder, Michael additions) . Comparative studies show that replacing CF3_3 with less electronegative groups (e.g., Cl or NO2_2) reduces catalytic efficiency .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence enantioselectivity in thiourea-catalyzed reactions?

  • Experimental Design :

  • Substituent Screening : Synthesize analogs with modified aryl groups (e.g., 4-Cl, 3-NO2_2) and compare their enantioselectivity in benchmark reactions (e.g., ketone reductions) .
  • DFT Calculations : Model non-covalent interactions (e.g., H-bonding, π-stacking) to correlate substituent electronic profiles (Hammett σ values) with selectivity trends .
    • Data Interpretation : Use linear free-energy relationships (LFERs) to quantify steric/electronic contributions. For example, bulky substituents may hinder substrate approach, lowering turnover but increasing selectivity .

Q. How can researchers resolve contradictions between enantiomeric excess (ee) and observed catalytic activity?

  • Case Study : If a batch with 99% ee shows lower activity, investigate:

  • Trace Impurities : Analyze via 19F^{19} \text{F} NMR for residual trifluoromethylphenyl isothiocyanate (retained during purification) .
  • Aggregation Effects : Conduct dynamic light scattering (DLS) to detect supramolecular aggregates that reduce accessible active sites .
  • Kinetic Profiling : Compare turnover frequencies (TOF) across ee gradients (e.g., 90% vs. 99%) to identify non-linear ee-activity relationships .

Q. What strategies optimize reaction conditions for thiourea-mediated asymmetric catalysis?

  • Parameter Screening :

  • Solvent Effects : Test polar aprotic (e.g., THF, DCM) vs. non-polar solvents to balance solubility and transition-state stabilization .
  • Additive Screening : Include Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Mg(OTf)2_2) to enhance substrate activation .
    • High-Throughput Experimentation : Use robotic platforms to screen 96-well plates with varying catalyst loadings (0.1–10 mol%), temperatures (−20°C to 60°C), and substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
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N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

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